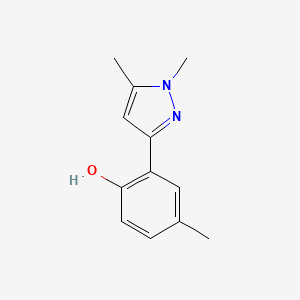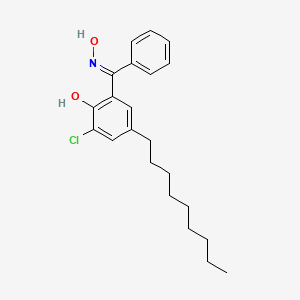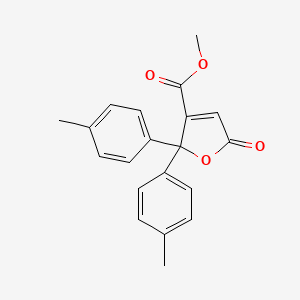
3-Furoic acid, 2,5-dihydro-5-oxo-2,2-di-p-tolyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Furoic acid, 2,5-dihydro-5-oxo-2,2-di-p-tolyl-, methyl ester is a chemical compound known for its unique structure and properties It belongs to the class of furoic acid derivatives, which are characterized by the presence of a furan ring—a five-membered aromatic ring with one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furoic acid, 2,5-dihydro-5-oxo-2,2-di-p-tolyl-, methyl ester typically involves the esterification of 3-furoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The process can be summarized as follows:
Starting Materials: 3-Furoic acid and methanol.
Catalyst: Sulfuric acid or hydrochloric acid.
Reaction Conditions: Refluxing the mixture for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Furoic acid, 2,5-dihydro-5-oxo-2,2-di-p-tolyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated furan derivatives.
Aplicaciones Científicas De Investigación
3-Furoic acid, 2,5-dihydro-5-oxo-2,2-di-p-tolyl-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antineoplastic activity.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Furoic acid, 2,5-dihydro-5-oxo-2,2-di-p-tolyl-, methyl ester involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological activities.
Comparación Con Compuestos Similares
Similar Compounds
2-Furoic acid: Another furoic acid derivative with similar chemical properties.
2,5-Dihydro-5-oxo-2,2-di-p-tolyl-3-furancarboxylic acid: A structurally related compound with different functional groups.
Uniqueness
3-Furoic acid, 2,5-dihydro-5-oxo-2,2-di-p-tolyl-, methyl ester is unique due to its specific ester functional group and the presence of two p-tolyl groups
Propiedades
Número CAS |
33545-33-4 |
|---|---|
Fórmula molecular |
C20H18O4 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
methyl 2,2-bis(4-methylphenyl)-5-oxofuran-3-carboxylate |
InChI |
InChI=1S/C20H18O4/c1-13-4-8-15(9-5-13)20(16-10-6-14(2)7-11-16)17(19(22)23-3)12-18(21)24-20/h4-12H,1-3H3 |
Clave InChI |
LNNDLZYJBUUKEI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2(C(=CC(=O)O2)C(=O)OC)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



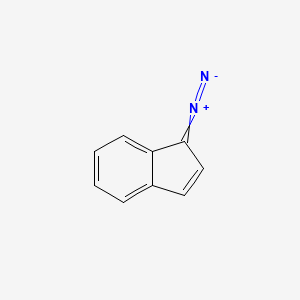

![1-[(E)-(2,6-Dimethylphenyl)diazenyl]piperidine](/img/structure/B13954180.png)
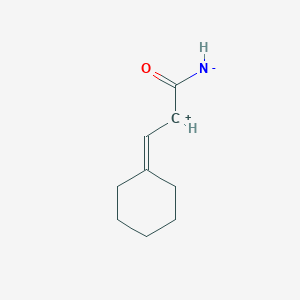
![2-Benzyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13954196.png)
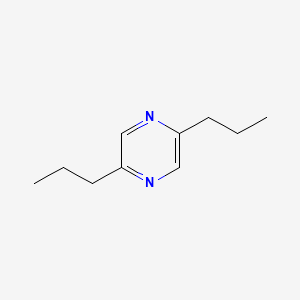
![4-[[tert-butyl(methyl)amino]diazenyl]benzamide](/img/structure/B13954202.png)
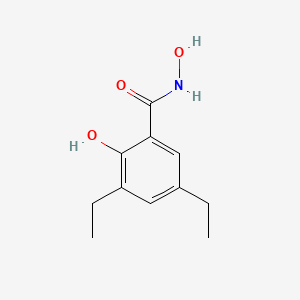

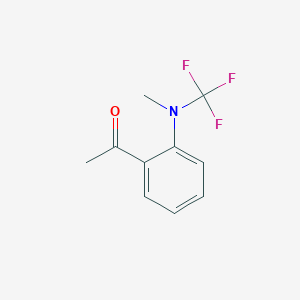
![Ethyl 9,10-bis[(trimethylsilyl)oxy]octadecanoate](/img/structure/B13954228.png)
